N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide - 2034234-67-6

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Catalog Number: EVT-3057920
CAS Number: 2034234-67-6
Molecular Formula: C15H16F3N3O2S
Molecular Weight: 359.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (Sematilide)

Compound Description: Sematilide [] is a potent and selective class III antiarrhythmic agent that has undergone clinical trials. It prolongs the cardiac action potential duration without affecting other cardiac electrophysiological parameters.

Relevance: Sematilide shares a similar pharmacophore with N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide. Both molecules feature a benzamide or benzenesulfonamide core, a terminal amine group linked by an ethyl spacer, and a substituent at the para position of the aromatic ring. This suggests that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide might also exhibit class III antiarrhythmic activity, warranting further investigation.

N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride

Compound Description: This compound [] was investigated for its cardiac electrophysiological activity and found to be potent in an in vitro Purkinje fiber assay, with potency comparable to sematilide. It also showed efficacy in in vivo models of reentrant arrhythmias.

Relevance: This compound is highly relevant to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide due to the shared 1H-imidazol-1-yl group attached to the benzene ring. This structural feature seems crucial for producing class III electrophysiological activity in the N-substituted benzamide series. The presence of a similar structure in N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide suggests potential for similar activity.

1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

Compound Description: EMTPP [] is a mechanism-based inactivator of cytochrome P450 2D6. Its metabolism by this enzyme leads to the formation of a reactive intermediate that covalently modifies the apoprotein, causing enzyme inactivation.

Relevance: While EMTPP differs significantly in overall structure from N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, they share the presence of a substituted imidazole ring. This highlights the potential for imidazole derivatives to interact with cytochrome P450 enzymes and suggests the possibility that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide might also exhibit some level of interaction with these enzymes, although the nature of this interaction might be different due to the structural variations.

N‐(2‐((7‐nitrobenzo[c][1,2,5]oxadiazol‐4‐yl)amino)ethyl)‐4‐(5‐(p‐tolyl)‐3‐(trifluoromethyl)‐1H‐pyrazol‐1‐yl)benzenesulfonamide

Compound Description: This compound [] is a celecoxib–NBD conjugate designed as a fluorescent cancer biomarker. It shows selective COX-2 inhibition with a high potency (COX-2 IC50 = 0.19 μM; SI = 443.6).

Relevance: This compound is related to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide because both are benzenesulfonamide derivatives that incorporate a heterocyclic ring (pyrazole in this compound, imidazole in the target compound) bearing a trifluoromethyl group. While their functions differ, their structural similarities suggest potential for shared synthetic pathways or modifications.

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 [] is an orally active gamma-secretase inhibitor, which significantly reduces beta-amyloid (Aβ) concentrations in vivo, making it a potential therapeutic agent for Alzheimer's disease.

Relevance: BMS-289948 shares a significant structural resemblance with N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide. Both molecules feature a benzenesulfonamide core, an imidazole ring linked via an alkyl spacer, and halogen substituents on the aromatic rings. This structural similarity suggests that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide might also possess gamma-secretase inhibitory activity.

(2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl)propan-2-ol (MK-5046)

Compound Description: MK-5046 [] is a nonpeptide agonist specific for bombesin receptor subtype-3 (BRS-3). It demonstrates unique allosteric binding and activation properties.

Relevance: Though MK-5046 has a more complex structure than N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, both compounds contain a trifluoromethyl group and an imidazole ring. These shared features, although in different contexts, emphasize the versatility of these chemical moieties in interacting with various biological targets.

(S)-4-(1-(1H-imidazol-4-yl)-2-(4-(trifluoromethyl)phenylthio)ethyl)piperidine (36)

Compound Description: This compound [] is a potent histamine H3 receptor agonist identified during a research program aimed at developing novel H3 receptor agonists.

Relevance: This compound is structurally related to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide due to the presence of an imidazole ring linked to a 4-(trifluoromethyl)phenyl moiety. Despite differences in the linker and the presence of a piperidine ring in compound 36, the shared core structure suggests potential for similar pharmacological activity.

4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[N-tert-butoxycarbonyl-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide

Compound Description: This compound [] is a synthetic intermediate in the synthesis of nilotinib, a highly selective inhibitor of tyrosine kinase used for treating chronic myeloid leukemia.

Relevance: This compound is related to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide by the shared presence of a 4-methyl-1H-imidazol-1-yl group linked to a trifluoromethyl-substituted benzene ring. Although this compound is part of a larger structure and serves as an intermediate, the common structural motif highlights the relevance of these specific substitutions in the development of biologically active molecules.

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib [] is a highly selective inhibitor of tyrosine kinase, specifically targeting Bcr-Abl, c-Kit, and PDGFR kinases. It is clinically used for treating chronic myeloid leukemia.

Relevance: Nilotinib shares a core structural element with N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide: a 4-methyl-1H-imidazol-1-yl group connected to a trifluoromethyl-substituted benzene ring. This common feature suggests potential for shared biological activity profiles, though nilotinib's broader structure incorporates additional pharmacophoric elements that contribute to its specific kinase inhibitory activity.

Properties

CAS Number

2034234-67-6

Product Name

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C15H16F3N3O2S

Molecular Weight

359.37

InChI

InChI=1S/C15H16F3N3O2S/c16-15(17,18)12-3-5-13(6-4-12)24(22,23)20-8-10-21-9-7-19-14(21)11-1-2-11/h3-7,9,11,20H,1-2,8,10H2

InChI Key

HMCOCOPXHXTESC-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.